molecular formula C8H14O2 B13179246 {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol

{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol

Cat. No.: B13179246
M. Wt: 142.20 g/mol
InChI Key: KUCADKXDLLEZHW-UHFFFAOYSA-N
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Description

{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.4]heptane ring system fused with an oxirane ring and a methanol group. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with a cyclopropane derivative in the presence of a strong base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and in-line monitoring systems ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted spirocyclic compounds .

Scientific Research Applications

{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2-methyl-5-oxaspiro[2.4]heptan-6-yl)methanol

InChI

InChI=1S/C8H14O2/c1-6-2-8(6)3-7(4-9)10-5-8/h6-7,9H,2-5H2,1H3

InChI Key

KUCADKXDLLEZHW-UHFFFAOYSA-N

Canonical SMILES

CC1CC12CC(OC2)CO

Origin of Product

United States

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